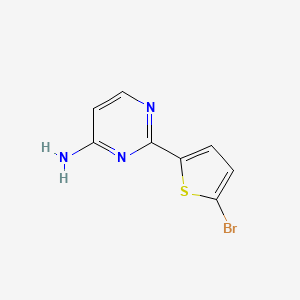

2-(5-Bromothiophen-2-yl)pyrimidin-4-amine

描述

2-(5-Bromothiophen-2-yl)pyrimidin-4-amine is an organic compound with the molecular formula C8H6BrN3S It is a heterocyclic compound containing both a pyrimidine and a thiophene ring, with a bromine atom attached to the thiophene ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromothiophen-2-yl)pyrimidin-4-amine typically involves the following steps:

Bromination of Thiophene: The thiophene ring is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to yield 5-bromothiophene.

Formation of Pyrimidine Ring: The brominated thiophene is then subjected to a cyclization reaction with appropriate precursors to form the pyrimidine ring. This step often involves the use of reagents such as guanidine or amidines under acidic or basic conditions.

Amination: The final step involves the introduction of an amine group at the 4-position of the pyrimidine ring. This can be achieved through nucleophilic substitution reactions using amine sources like ammonia or primary amines.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

化学反应分析

Types of Reactions

2-(5-Bromothiophen-2-yl)pyrimidin-4-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to remove the bromine atom or reduce the pyrimidine ring.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide under basic conditions.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon (Pd/C) with hydrogen gas.

Major Products

Substitution Products: Various substituted thiophene derivatives.

Oxidation Products: Thiophene sulfoxides and sulfones.

Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.

科学研究应用

2-(5-Bromothiophen-2-yl)pyrimidin-4-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of advanced materials, including organic semiconductors and photovoltaic cells.

作用机制

The mechanism of action of 2-(5-Bromothiophen-2-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression.

相似化合物的比较

Similar Compounds

- 2-(5-Bromothiophen-2-yl)pyrimidin-5-amine

- 2-(5-Bromothiophen-2-yl)pyridine

- 2-(5-Bromothiophen-2-yl)benzene

Uniqueness

2-(5-Bromothiophen-2-yl)pyrimidin-4-amine is unique due to the specific positioning of the bromine atom and the amine group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

生物活性

2-(5-Bromothiophen-2-yl)pyrimidin-4-amine is a heterocyclic compound characterized by the presence of both a bromothiophene and a pyrimidine moiety. Its unique structural features suggest potential biological activities, particularly in pharmacology. This article explores the biological activity of this compound, focusing on its antibacterial, anticancer, and other relevant activities based on recent research findings.

Chemical Structure and Properties

The compound has the following chemical formula: C₉H₈BrN₃S, with a CAS number of 1094373-80-4. The presence of bromine and sulfur in its structure is significant as these elements can influence the electronic properties and biological interactions of the compound.

Antibacterial Activity

Research indicates that compounds with similar structural features to this compound exhibit notable antibacterial properties. For instance, derivatives containing pyrimidine and thiophene rings have been shown to possess broad-spectrum antibacterial activity:

- Mechanism of Action : Compounds similar to this compound compromise bacterial cell membrane integrity, leading to leakage of intracellular components and cell death .

- Case Study : In a study evaluating various pyrimidine derivatives, one compound demonstrated significant efficacy against Methicillin-resistant Staphylococcus aureus (MRSA) with low cytotoxicity, indicating its potential as an antibacterial agent .

Anticancer Activity

Brominated compounds have been associated with anticancer effects through various mechanisms:

- Mechanisms : These compounds can induce apoptosis in cancer cells by inhibiting specific proteins involved in cell cycle regulation. For example, they can upregulate pro-apoptotic markers like BAX while downregulating anti-apoptotic markers such as Bcl-2 .

- Research Findings : A study highlighted that certain brominated pyrimidines could inhibit cell proliferation and trigger apoptosis in cancer cell lines by targeting critical pathways involved in tumor growth .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Comparative studies with related compounds have revealed insights into how modifications can enhance efficacy:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-(5-Bromothiophen-2-yl)pyrimidin-2-amine | Different position of amine group | Potentially different biological activity |

| 2-(4-Bromothiophen-3-yl)pyrimidin-5-amines | Variations in thiophene substitution | Altered electronic properties affecting activity |

| 4-(Thiazolyl)pyrimidines | Contains thiazole instead of thiophene | Different reactivity and potential applications |

This table illustrates how variations in structure can lead to different biological profiles, emphasizing the importance of chemical modifications for enhancing activity.

Pharmacokinetics and Drug-Like Properties

The pharmacokinetic properties of this compound are essential for its development as a therapeutic agent. Studies suggest that similar compounds obey Lipinski's rule of five, indicating favorable absorption and bioavailability characteristics when administered orally .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(5-Bromothiophen-2-yl)pyrimidin-4-amine, and how can selectivity be ensured during bromination?

- Methodology : The synthesis typically involves bromination of a thiophene precursor followed by coupling with a pyrimidine amine. For regioselective bromination at the 5-position of thiophene, use -bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under controlled temperatures (0–25°C) to minimize side reactions. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures product isolation. Validate selectivity using (absence of non-target regioisomer peaks at δ 6.8–7.2 ppm) .

Q. How can the purity and structural integrity of this compound be validated?

- Methodology : Combine multiple analytical techniques:

- NMR spectroscopy : Confirm aromatic proton environments (e.g., thiophene protons at δ 6.5–7.0 ppm, pyrimidine NH at δ 5.5–6.0 ppm).

- HPLC-MS : Use a C18 column with acetonitrile/water gradient; monitor for a single peak with m/z = 256.0 (M+H).

- X-ray crystallography : For unambiguous confirmation, grow crystals via slow evaporation in ethanol and refine using SHELXL (R-factor < 0.05) .

Q. What are the key reactivity patterns of this compound in cross-coupling reactions?

- Methodology : The bromothiophene moiety undergoes Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh), NaCO, dioxane, 80°C). The pyrimidine amine can participate in Buchwald-Hartwig amination (Pd(dba), Xantphos, CsCO, toluene, 110°C). Monitor reaction progress via TLC and isolate products using acid-base extraction .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound derivatives?

- Methodology : Collect high-resolution data (λ = 0.710–1.541 Å) on a single-crystal diffractometer. Refine structures using SHELX suite:

- For twinned crystals, apply TWIN/BASF commands in SHELXL.

- Validate hydrogen bonding (e.g., N–H⋯N interactions) using Mercury software. Compare with DFT-optimized geometries (B3LYP/6-31G*) to confirm stability .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting kinase inhibition with this compound?

- Methodology :

- Systematic substitution : Replace the bromine with Cl, F, or Me groups to assess steric/electronic effects.

- In vitro assays : Test against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization (IC determination).

- Molecular docking : Use AutoDock Vina to predict binding modes in kinase ATP pockets (PDB: 1M17). Correlate docking scores (ΔG < -8 kcal/mol) with experimental IC values .

Q. How can computational methods address discrepancies between predicted and observed biological activity data?

- Methodology : Perform MD simulations (AMBER, 100 ns) to assess protein-ligand stability. If in silico predictions (e.g., high binding affinity) contradict low experimental activity, evaluate solvation effects (implicit vs. explicit water models) or tautomeric states (e.g., pyrimidine NH ↔ NH tautomerism) using Gaussian 09 .

Q. What experimental approaches resolve contradictions in spectroscopic data for derivatives of this compound?

- Methodology : Cross-validate using:

- 2D NMR (HSQC, HMBC) : Assign ambiguous proton environments (e.g., overlapping aromatic signals).

- High-resolution mass spectrometry (HRMS) : Confirm molecular formulas (mass error < 2 ppm).

- Variable-temperature NMR : Identify dynamic processes (e.g., rotameric equilibria) .

Q. How can pharmacokinetic properties (e.g., solubility, metabolic stability) be optimized for in vivo studies?

- Methodology :

- Solubility enhancement : Co-crystallize with cyclodextrins (phase solubility studies) or prepare hydrochloride salts.

- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Introduce electron-withdrawing groups (e.g., CF) to reduce CYP450-mediated oxidation .

Q. What scale-up challenges arise in synthesizing this compound, and how can they be mitigated?

- Methodology : Transition from batch to flow chemistry for bromination (residence time < 5 min, T = 25°C). Use inline FTIR to monitor reaction progress. For purification, replace column chromatography with recrystallization (ethanol/water) or centrifugal partition chromatography .

Q. How can biological target identification be systematically pursued for this compound?

- Methodology :

- Affinity chromatography : Immobilize the compound on NHS-activated Sepharose; elute bound proteins from cell lysates for MS identification.

- Thermal shift assay (TSA) : Screen against recombinant protein libraries (ΔT > 2°C indicates binding).

- SPR biosensing : Measure real-time binding kinetics (k/k) to candidate targets .

Tables

| Key Physicochemical Properties |

|---|

| Molecular Weight |

| LogP (Predicted) |

| Hydrogen Bond Donors |

| Rotatable Bonds |

| Aromatic Rings |

| Common Analytical Conditions |

|---|

| HPLC Column |

| Mobile Phase |

| Flow Rate |

| Retention Time |

Notes

属性

IUPAC Name |

2-(5-bromothiophen-2-yl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3S/c9-6-2-1-5(13-6)8-11-4-3-7(10)12-8/h1-4H,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMAKEXCXBONMHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1N)C2=CC=C(S2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。